molecular formula C22H22ClN3O6S B2675318 3-(2-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1208858-61-0

3-(2-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2675318
CAS No.: 1208858-61-0
M. Wt: 491.94
InChI Key: BXIPGBAMDBTIPX-UHFFFAOYSA-N
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Description

3-(2-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a spirocyclic framework, which is known for its stability and versatility in chemical reactions.

Preparation Methods

The synthesis of 3-(2-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves multiple steps, typically starting with the preparation of the spirocyclic core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the 4-chlorophenylsulfonyl group and the benzo[d]oxazol-2(3H)-one moiety is achieved through subsequent substitution and condensation reactions under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfides, and substituted aromatic derivatives.

Scientific Research Applications

3-(2-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4

Mechanism of Action

The mechanism of action of 3-(2-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the modulation of biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar compounds to 3-(2-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one include other spirocyclic compounds and sulfonyl-containing molecules. These compounds share structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a spirocyclic core with a benzo[d]oxazol-2(3H)-one moiety, which imparts distinct chemical and biological properties .

Biological Activity

The compound 3-(2-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antibacterial, anticancer, and enzyme inhibition studies. This article reviews the biological activity of this compound, drawing from various research studies and findings.

Structural Overview

The compound features a benzo[d]oxazol core with a sulfonyl group attached to a spirodecane structure, which is known to enhance biological activity through various mechanisms. The presence of the 4-chlorophenyl moiety is significant due to its known pharmacological properties.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, derivatives with the 4-chlorophenylsulfonyl group have shown moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. In one study, synthesized compounds demonstrated strong urease inhibitory activity, which is crucial for treating infections caused by urease-producing bacteria .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. For example, related compounds have been reported to induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism often involves cell cycle arrest and inhibition of specific enzymes like MMP2, which are implicated in tumor progression .

In vivo studies have also demonstrated that certain derivatives can suppress tumor growth without significant toxicity to major organs, indicating a promising therapeutic window for further development .

Enzyme Inhibition

The compound exhibits significant enzyme inhibition properties, particularly against acetylcholinesterase and urease. Inhibitory assays revealed that some derivatives had IC50 values in the low micromolar range, suggesting potent activity. For instance:

EnzymeCompoundIC50 (µM)
AcetylcholinesteraseCompound D2.14 ± 0.003
UreaseCompound E0.63 ± 0.001

Study 1: Antibacterial Screening

In a systematic screening of synthesized compounds containing the benzo[d]oxazol moiety, it was found that several exhibited promising antibacterial properties against Gram-positive and Gram-negative bacteria. The study employed broth microdilution methods to determine minimum inhibitory concentrations (MICs), revealing that modifications to the sulfonyl group significantly impacted activity levels.

Study 2: Anticancer Evaluation

A recent study focused on the anticancer effects of a related spiro compound demonstrated its ability to induce apoptosis in human breast cancer cells through caspase activation pathways. The compound was tested in both cell cultures and murine models, showing a significant reduction in tumor size without adverse effects on normal tissues.

Properties

IUPAC Name

3-[2-[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O6S/c23-16-5-7-17(8-6-16)33(29,30)26-13-14-31-22(26)9-11-24(12-10-22)20(27)15-25-18-3-1-2-4-19(18)32-21(25)28/h1-8H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIPGBAMDBTIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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